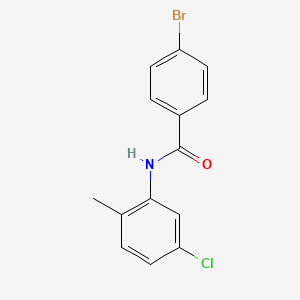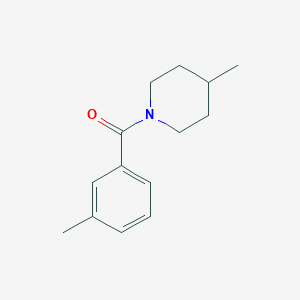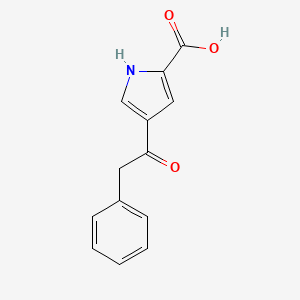
4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid
概要
説明
Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .
Synthesis Analysis
While specific synthesis methods for “4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid” are not available, phenylacetic acid can be used to synthesize a variety of phenyl substituted compounds by Pd (II)-catalyzed C-H activation/aryl-aryl coupling reaction .Molecular Structure Analysis
The molecular structure of phenylacetic acid consists of a phenyl ring attached to an acetic acid group . The linear formula is C6H5CH2CO2H .Chemical Reactions Analysis
Phenylacetic acid can undergo various reactions. For instance, it can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical and Chemical Properties Analysis
Phenylacetic acid is a white solid with a strong honey-like odor . It has a density of 1.081 g/mL at 25 °C (lit.) . The melting point is 76-78 °C (lit.) and the boiling point is 265 °C (lit.) .科学的研究の応用
1. Synthesis of Pyrrole Derivatives
4-(2-Phenylacetyl)-1H-pyrrole-2-carboxylic acid plays a crucial role in the synthesis of various pyrrole derivatives. For instance, a study by Galenko et al. (2015) demonstrates the use of this compound in the domino reaction of 5-alkoxy- or 5-aminoisoxazoles, under metal relay catalysis, to yield 4-acylpyrrole-2-carboxylic acid derivatives with high efficiency. This method emphasizes the significance of pyrrole derivatives in organic synthesis and material science (Galenko, Galenko, Khlebnikov, & Novikov, 2015).
2. Role in Chirality Assignment
The compound is also instrumental in chirality assignment studies. Yashima et al. (1997) explored the use of phenylacetylenes bearing an amino group for the chirality assignment of carboxylic acids. They found that certain polymers derived from these compounds exhibited induced circular dichroism, useful in determining the chirality of acids. This research highlights the potential of pyrrole derivatives in stereochemical analysis and enantiomeric separation (Yashima, Maeda, Matsushima, & Okamoto, 1997).
3. Structural and Spectroscopic Studies
Studies on the molecular structure and spectroscopic properties of pyrrole derivatives contribute significantly to the field of chemical analysis. Research by Singh, Rawat, and Sahu (2014) on a pyrrole containing chalcone derivative, derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, elucidates the vibrational analysis and the nonlinear optical properties of such compounds, indicating their potential application in optical materials and spectroscopic analysis (Singh, Rawat, & Sahu, 2014).
4. Pharmaceutical Research
While excluding drug use, dosage, and side effects, it's important to note that derivatives of pyrrole carboxylic acids, including this compound, are often investigated for potential pharmaceutical applications. For example, the study by Muchowski et al. (1985) on 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids explores their potential in the development of analgesic and anti-inflammatory agents, demonstrating the broad scope of application in drug discovery (Muchowski, Unger, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).
5. Agricultural Applications
In the agricultural sector, derivatives of this compound have been synthesized and evaluated as growth-promotion factors for seeds of grain crops, as shown in the study by Mikhedkina et al. (2019). This research provides insights into the potential application of these compounds in enhancing seed germination and growth, offering innovative solutions in the field of agriculture (Mikhedkina, Peretyatko, Melnyk, Ananieva, & Tsygankov, 2019).
Safety and Hazards
将来の方向性
作用機序
Target of Action
A structurally similar compound, (2e)-n-hydroxy-3-[1-methyl-4-(phenylacetyl)-1h-pyrrol-2-yl]prop-2-enamide, targets histone deacetylase 8 . This enzyme plays a crucial role in the regulation of gene expression.
Mode of Action
It can be inferred that the compound might interact with its targets in a manner similar to other phenylacetyl derivatives .
Biochemical Pathways
The compound is likely involved in the phenylacetic acid (PAA) catabolic pathway, a central intermediate pathway in bacterial degradation of aromatic components . This pathway involves approximately 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Pharmacokinetics
The adme properties of phenylacetic acid, a related compound, suggest that it is metabolized by phenylacetate esterases found in the human liver cytosol .
Result of Action
The compound’s involvement in the paa catabolic pathway suggests it may play a role in biofilm formation and antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid. For instance, the presence of other aromatic compounds in the environment could potentially affect the efficiency of the PAA catabolic pathway .
生化学分析
Biochemical Properties
4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions due to its structural features. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in aromatic compound metabolism, such as phenylacetyl-CoA ligase, which catalyzes the formation of phenylacetyl-CoA from phenylacetic acid and CoA . This interaction is crucial for the compound’s incorporation into metabolic pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of transcription factors involved in the regulation of genes associated with aromatic compound degradation . Additionally, it can affect cellular metabolism by altering the flux of metabolites through key metabolic pathways, impacting energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. It interacts with enzymes such as phenylacetyl-CoA ligase and phenylacetyl-CoA dehydrogenase, which are essential for the conversion of phenylacetic acid into intermediates that enter the citric acid cycle . These interactions influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding its subcellular localization helps elucidate its role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12(6-9-4-2-1-3-5-9)10-7-11(13(16)17)14-8-10/h1-5,7-8,14H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNVGIOVSZCLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


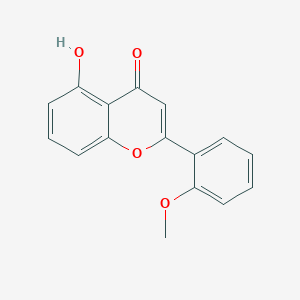
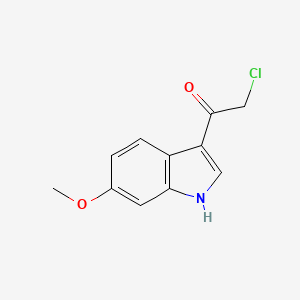

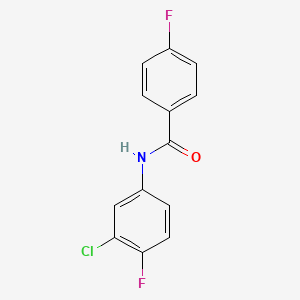
![2-Methyl-4-[(2-methylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1634704.png)
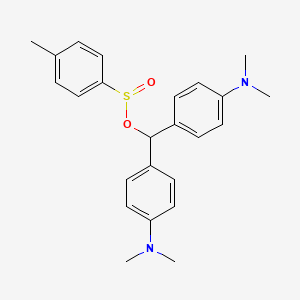

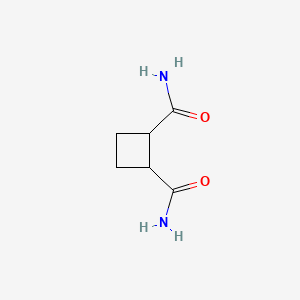
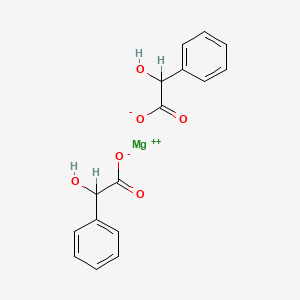

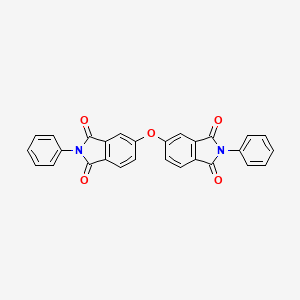
![3-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B1634719.png)
